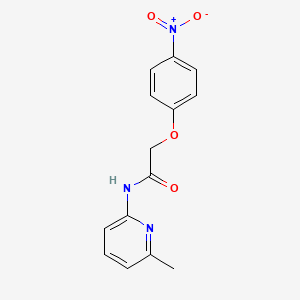

N-(6-methyl-2-pyridinyl)-2-(4-nitrophenoxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(6-methyl-2-pyridinyl)-2-(4-nitrophenoxy)acetamide, commonly known as MPPNA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPPNA is a pyridylacetamide derivative that has been synthesized through various methods and has been studied for its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Novel Synthesis Approaches

A significant advancement in the synthesis of related compounds involves a novel one-pot palladium-mediated synthesis technique. This method simplifies the preparation of precursors for PET biomarkers, like N-[(2-hydroxyphenyl)methyl]-N-(4-phenoxy-3-pyridinyl) acetamide, which are crucial for imaging the peripheral benzodiazepine receptor (PBR) in living human subjects using positron emission tomography (PET) imaging. This innovative synthesis process provides high-quality precursors suitable for clinical applications, showcasing the potential of such compounds in medical imaging and diagnostics (Hoareau & Scott, 2010).

Environmental and Photocatalytic Studies

Research into the environmental behavior and photocatalytic degradation of similar compounds, such as acetaminophen, under UV and sunlight irradiation using TiO2 nanoparticles, has been explored. The study demonstrates the effectiveness of TiO2-assisted photocatalytic degradation, highlighting the potential environmental applications of these compounds in water treatment and pollution control. The degradation process involves the generation of various intermediates, indicating a non-selective attack on the molecule and leading to complete mineralization to CO2, HCl, and inorganic nitrogen (Jallouli et al., 2017).

Insecticidal Applications

The exploration of pyridine derivatives for their insecticidal properties has led to the discovery of compounds with significant aphidicidal activities. Such studies contribute to the development of new, more effective insecticides for agricultural use, showcasing the versatility of N-(6-methyl-2-pyridinyl)-2-(4-nitrophenoxy)acetamide-related compounds in pest control (Bakhite et al., 2014).

Optical and Chemical Sensor Development

Research into orcinolic derivatives has unveiled their potential as OH− indicators. The synthesis and detailed study of such compounds, including their crystal structure and optical properties, pave the way for their application in developing chemical sensors and indicators. These findings highlight the role of N-(6-methyl-2-pyridinyl)-2-(4-nitrophenoxy)acetamide-related compounds in analytical chemistry, particularly in pH sensing and environmental monitoring (Wannalerse et al., 2022).

Degradation Pathways and Environmental Impact

The study of a novel p-nitrophenol degradation gene cluster from Rhodococcus opacus SAO101 provides insights into the degradation pathways of environmental contaminants. Understanding the genetic basis of such degradation processes is crucial for bioremediation efforts and the development of microbial strains capable of breaking down toxic compounds, including those related to N-(6-methyl-2-pyridinyl)-2-(4-nitrophenoxy)acetamide (Kitagawa et al., 2004).

Propiedades

IUPAC Name |

N-(6-methylpyridin-2-yl)-2-(4-nitrophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4/c1-10-3-2-4-13(15-10)16-14(18)9-21-12-7-5-11(6-8-12)17(19)20/h2-8H,9H2,1H3,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEFGZIVUXVZKMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-methylpyridin-2-yl)-2-(4-nitrophenoxy)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(2,4-dichlorobenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B5566615.png)

![2-methyl-4H,5H-pyrano[3,2-c]chromene-4,5-dione](/img/structure/B5566622.png)

![6-({[(2-phenyl-1,3-oxazol-4-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5566635.png)

![(1S*,5R*)-3-(4-morpholinylcarbonyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5566650.png)

![2,2-dimethyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}propanamide](/img/structure/B5566651.png)

![(1R*,3S*)-N-(2,4-dichlorophenyl)-1,3-dihydroxy-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5566658.png)

![methyl 3-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5566677.png)

![2-(4-fluorophenyl)-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5566683.png)

![3-imino-4-methyl-3H-[1,3]thiazino[4,3-b][1,3]benzothiazole-1-thione](/img/structure/B5566691.png)

![3-(3-fluorophenyl)-4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-piperazinone](/img/structure/B5566701.png)

![2-ethoxy-4-[(hydroxyimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5566720.png)

![6-(4-biphenylyloxy)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5566725.png)